

# Application Note: High-Resolution Mass Spectrometry of Methocarbamol-13C,d3

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## Compound of Interest

Compound Name: Methocarbamol-13C,d3

Cat. No.: B12404892

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of Methocarbamol in biological matrices using high-resolution mass spectrometry (HRMS) with its stable isotope-labeled internal standard, **Methocarbamol-13C,d3**. The methodology outlines sample preparation from plasma, liquid chromatography conditions, and high-resolution mass spectrometry parameters for accurate quantification and confirmation. This document is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.

## Introduction

Methocarbamol is a central nervous system depressant with skeletal muscle relaxant properties. Accurate and sensitive quantification of Methocarbamol in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. High-resolution mass spectrometry, particularly when coupled with ultra-performance liquid chromatography (UPLC-HRMS), offers significant advantages in terms of selectivity, sensitivity, and the ability to perform retrospective data analysis. The use of a stable isotope-labeled internal standard, such as **Methocarbamol-13C,d3**, is essential for correcting matrix effects and ensuring the accuracy and precision of the quantitative results.

## Experimental Protocols

### Sample Preparation: Protein Precipitation

A protein precipitation method is a rapid and effective way to extract Methocarbamol from plasma samples.

Materials:

- Human plasma
- Methocarbamol and **Methocarbamol-13C,d3** analytical standards
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 20  $\mu$ L of the working internal standard solution (**Methocarbamol-13C,d3** in 50% methanol).
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

- Vortex briefly and transfer to an autosampler vial for UPLC-HRMS analysis.

## Liquid Chromatography

System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5  $\mu\text{L}$  Gradient:

Time (min)	%A	%B
0.0	95	5
0.5	95	5
2.5	5	95
3.0	5	95
3.1	95	5
4.0	95	5

## High-Resolution Mass Spectrometry

System: Waters Xevo G2-S QToF or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Sampling Cone: 30 V Source Temperature: 150°C Desolvation Temperature: 500°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Acquisition Mode: MS<sup>E</sup> (simultaneous acquisition of low and high collision energy data) Mass Range: m/z 50-500 Scan Time: 0.2 s Collision Energy:

- Low Energy: 6 eV
- High Energy Ramp: 15-40 eV

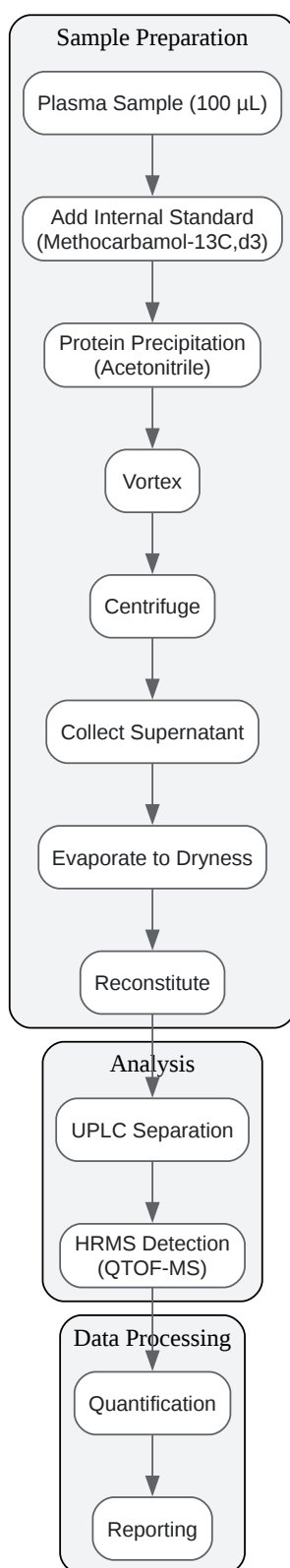
## Data Presentation

### Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the quantification of Methocarbamol using **Methocarbamol-13C,d3** as an internal standard.

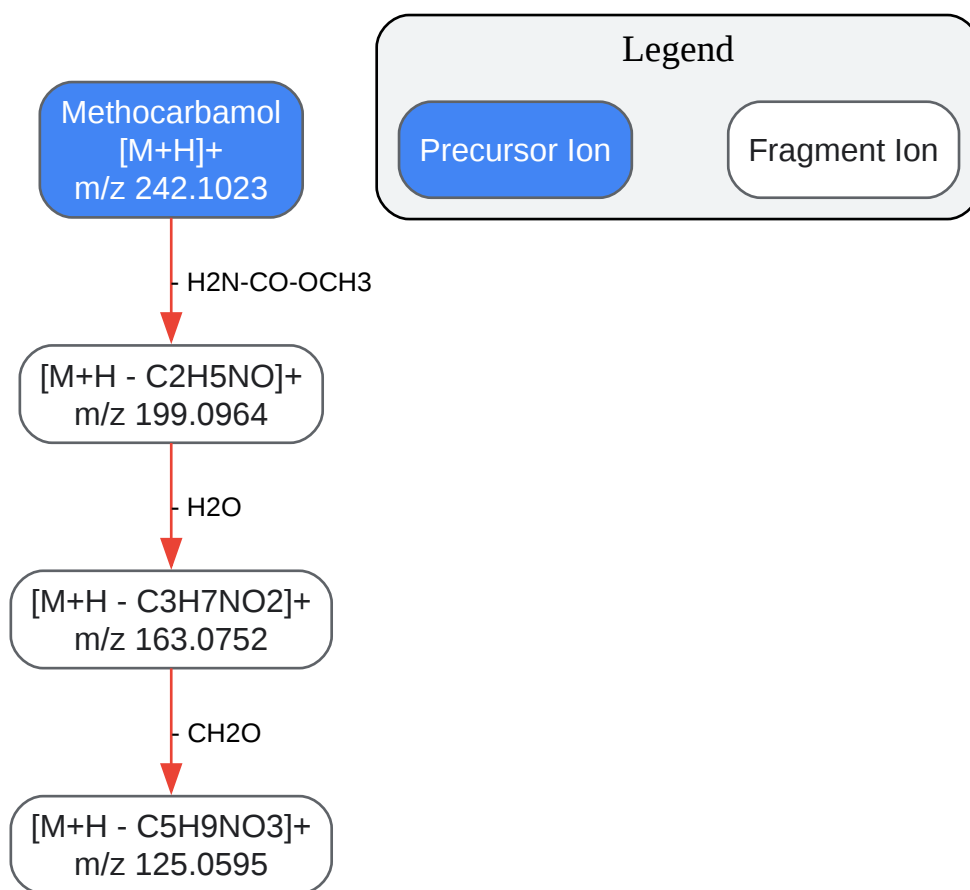
Compound	Molecular Formula	Exact Mass (Da)	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Methocarbamol	C <sub>11</sub> H <sub>15</sub> NO <sub>5</sub>	241.0950	242.1023	199.0964, 163.0752, 125.0595
Methocarbamol-13C,d3	C <sub>10</sub> ( <sup>13</sup> C)H <sub>12</sub> D <sub>3</sub> NO <sub>5</sub>	245.1176	246.1249	202.1197, 166.0985, 128.0758

## Mandatory Visualizations



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**Figure 1.** Experimental workflow for the analysis of Methocarbamol.



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**Figure 2.** Proposed fragmentation pathway of Methocarbamol.

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